Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that features a thiadiazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide, followed by acidification.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The thiadiazole and thiophene rings are then coupled through a series of reactions involving acylation and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines .
Scientific Research Applications
Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- N-(5-{2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Uniqueness
Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its combination of a thiadiazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C19H20N4O3S3 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N4O3S3/c1-4-26-17(25)15-14(12-7-5-10(2)6-8-12)11(3)28-16(15)21-13(24)9-27-19-23-22-18(20)29-19/h5-8H,4,9H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
GGPPBYVKABYENM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)NC(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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